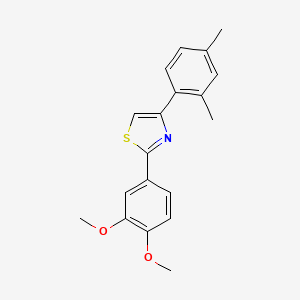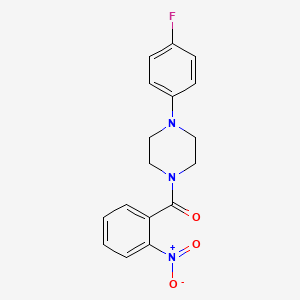![molecular formula C16H19N3O2S B5689760 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide, also known as PD98059, is a synthetic organic compound that has been widely used in scientific research for its ability to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a key signaling pathway that regulates various cellular processes, including cell growth, differentiation, and apoptosis. In
Wirkmechanismus
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide is a selective inhibitor of the MAP kinase kinase (MEK) enzyme, which is a key component of the MAPK pathway. MEK activates the downstream MAP kinase (MAPK) enzymes, which in turn activate various transcription factors and other signaling molecules that regulate cellular processes. This compound inhibits MEK by binding to its active site and preventing its activation. This leads to the inhibition of downstream MAPK signaling and the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cell types. This compound has also been shown to induce apoptosis in cancer cells and regulate the expression of various genes involved in cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory effects and regulate the production of various cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of the MEK enzyme, which allows for the specific inhibition of the MAPK pathway. This compound is also relatively stable and has a long half-life, which allows for prolonged inhibition of the MAPK pathway. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by various factors, such as cell type, culture conditions, and the duration of treatment.
Zukünftige Richtungen
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has several potential future directions for scientific research. It can be used to study the role of the MAPK pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound can also be used to investigate the mechanisms of action of various drugs and signaling molecules that activate the MAPK pathway. In addition, this compound can be used to develop new therapeutic strategies for diseases that involve the dysregulation of the MAPK pathway.
Synthesemethoden
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 4-ethoxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine to form 2-(4,6-dimethyl-2-pyrimidinyl)phenylmethanol. This intermediate is then reacted with thionyl chloride to form 2-(4,6-dimethyl-2-pyrimidinyl)phenylmethyl chloride. The final step involves the reaction of 2-(4,6-dimethyl-2-pyrimidinyl)phenylmethyl chloride with N-(2-aminoethyl)acetamide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has been widely used in scientific research to study the MAPK pathway and its role in various cellular processes. It has been used to investigate the mechanism of action of various growth factors, cytokines, and other signaling molecules that activate the MAPK pathway. This compound has also been used to study the role of the MAPK pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-21-14-7-5-13(6-8-14)19-15(20)10-22-16-17-11(2)9-12(3)18-16/h5-9H,4,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOWPSJIPWOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(dimethylamino)propyl]-9-[6-(dimethylamino)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5689696.png)
![1-(4-fluorophenyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5689699.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5689716.png)
![7-{4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5689723.png)

![2-isopropyl-N,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5689734.png)

![3-(rel-(3S,4R)-3-isopropyl-4-{[(2-methylphenyl)acetyl]amino}-1-pyrrolidinyl)-N-methylpropanamide hydrochloride](/img/structure/B5689744.png)
![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)

![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)
